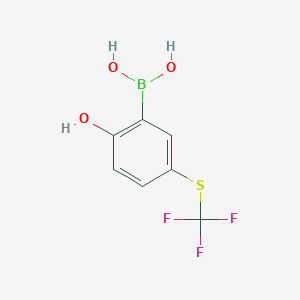

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid

Description

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is an arylboronic acid derivative featuring a hydroxyl group at the ortho-position (C2) and a trifluoromethylthio (-SCF₃) substituent at the para-position (C5) relative to the boronic acid group. The -SCF₃ group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3S/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIVBVNQEZZDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC(F)(F)F)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid typically involves the reaction of 2-hydroxy-5-iodophenylboronic acid with trifluoromethylthiolate under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic acid group can be reduced to form a boronate ester.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of nucleophiles, such as amines or thiols, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the trifluoromethylthio group can result in the formation of various substituted phenylboronic acids .

Scientific Research Applications

Chemical Properties and Structure

The compound features a boronic acid functional group attached to a phenyl ring that includes a hydroxy group and a trifluoromethylthio substituent. Its molecular formula is with a molecular weight of approximately 221.93 g/mol. The trifluoromethylthio group enhances the compound's reactivity, making it valuable for various chemical reactions.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid can participate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules with potential drug-like properties. This reaction type is widely utilized in medicinal chemistry to form carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 71 | Toluene, base present |

| 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 65 | Toluene, base present |

| 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid | 60 | Toluene, base present |

Biomedical Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phenylboronic acids, including this compound, exhibit antimicrobial properties against various pathogens. For instance, it has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of established drugs like Tavaborole .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Candida albicans | 100 | Tavaborole |

| Aspergillus niger | 50 | Amphotericin B |

| Escherichia coli | 75 | AN2690 |

Material Science

Self-Healing Materials

The unique properties of boronic acids allow for the development of self-healing materials. The dynamic nature of the boronate bond enables reversible crosslinking, which can facilitate material repair upon damage. Research is ongoing to explore how the specific structure of this compound can enhance these properties further .

Probes for Biological Studies

Protein-Protein Interactions

The boronic acid moiety can be utilized to create probes for studying protein-protein interactions by attaching detectable moieties that specifically bind to proteins containing cis-diols. This application is crucial for visualizing and quantifying interactions within living cells .

Case Studies

- Antimicrobial Studies : A study published in Molecules demonstrated the antimicrobial efficacy of various phenylboronic acids, including derivatives with trifluoromethyl groups. The results indicated that modifications to the phenyl ring could enhance biological activity significantly .

- Self-Healing Polymers : Research highlighted the development of polymers incorporating boronic acids that exhibit self-healing capabilities. The study showed that these materials could recover from physical damage through reversible bonding mechanisms facilitated by the boronate linkages.

- Drug Development : The use of boronic acids in drug synthesis has been well-documented, particularly in creating compounds with improved pharmacokinetic properties due to their ability to modulate interactions with biological targets .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The trifluoromethylthio group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Substituent Effects on Acidity and Electronic Properties

The acidity of arylboronic acids is modulated by substituents. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the conjugate base.

Key Findings :

- The -SCF₃ group in the target compound is more electron-withdrawing than -CF₃, suggesting even higher acidity than 5-Trifluoromethyl-2-formylphenylboronic acid, though experimental data are lacking.

- The hydroxyl group at C2 enables hydrogen bonding, which may enhance interactions with biological targets like enzymes .

Solubility and Physicochemical Properties

Solubility is critical for pharmaceutical and catalytic applications.

Key Findings :

- The hydroxyl group in the target compound likely limits solubility in nonpolar solvents, whereas analogues with protected hydroxyl groups (e.g., methoxymethoxy) show improved solubility .

Key Findings :

- The target compound’s -SCF₃ group may enhance binding to microbial LeuRS compared to -CF₃ due to sulfur’s larger atomic radius and polarizability.

Reactivity in Cross-Coupling Reactions

Substituents influence catalytic activity in Suzuki-Miyaura couplings.

Key Findings :

- The bulky -SCF₃ group in the target compound may reduce reactivity in cross-couplings compared to smaller substituents like -Cl or -CF₃.

- Protecting the hydroxyl group (e.g., as methoxymethoxy) could improve coupling efficiency by reducing boronic acid self-condensation .

Biological Activity

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is a compound of interest due to its unique chemical structure and potential biological applications. This article reviews its synthesis, properties, and biological activities, particularly focusing on its antimicrobial effects and mechanisms of action.

The compound features a boronic acid functional group, which is known for its reactivity with diols, making it significant in various biochemical applications. The trifluoromethylthio substituent enhances its lipophilicity and acidity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. For instance, the trifluoromethylthiolation of phenolic compounds can be achieved using reagents like N-trifluoromethylsulfanyl aniline under acidic conditions, optimizing the yield and selectivity of the desired product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown moderate activity against various pathogens, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for these microorganisms:

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 100 | Lower |

| Aspergillus niger | 50 | Lower |

| Escherichia coli | 25 | Lower |

| Bacillus cereus | 12.5 | Lower |

The compound exhibited the lowest MIC against Bacillus cereus , suggesting a strong antibacterial effect compared to established antifungal agents like AN2690 (Tavaborole) .

The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis within microorganisms. Studies indicate that the compound may form a spiroboronate complex with adenosine monophosphate (AMP), similar to other boron-containing drugs . This interaction potentially disrupts protein synthesis, leading to microbial cell death.

Case Studies

Several in vitro studies have been conducted to assess the efficacy of this compound against pathogenic strains. For example, one study utilized agar diffusion methods to evaluate the inhibition zones produced by various concentrations of this compound against Candida albicans and Aspergillus niger . The results demonstrated significant inhibition at higher concentrations, confirming its potential as an antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.